N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine
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Overview
Description
N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinazoline Core: Starting with a suitable aniline derivative, the quinazoline core can be constructed through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.
Attachment of the Pyrazolidine Moiety: The pyrazolidine ring can be synthesized separately and then attached to the quinazoline core through nucleophilic substitution or other coupling reactions.
Methylation: The final step involves the methylation of the pyrazolidine ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Pyrazolidine Derivatives: Compounds with similar pyrazolidine rings, which may have different biological activities.
Uniqueness
N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine is unique due to its specific combination of the quinazoline core and the pyrazolidine ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H19N5 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C18H19N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-10,12,16,22-23H,11H2,1H3,(H,19,20,21) |
InChI Key |
ZVVBNZIMXZNRQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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